methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂. It is a derivative of cyclopropane, a three-membered ring structure, and contains both a methylamino group and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Amination: The cyclopropane ring is then subjected to amination, where a methylamino group is introduced. This can be done using methylamine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxyl group. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.
Hydrochloride Formation: The hydrochloride salt is formed by treating the ester with hydrochloric acid, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclopropane-containing molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain molecular interactions, leading to unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropane-1-carboxylate hydrochloride: Similar structure but with an amino group instead of a methylamino group.
Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
1-Aminocyclopropane-1-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to the presence of both a methylamino group and a carboxylate ester, which confer distinct chemical and biological properties. Its cyclopropane ring adds to its structural rigidity and reactivity, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
99324-93-3 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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